[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid
Description
[(1-Isopropyl-1H-Indol-4-Yl)Oxy]Acetic Acid (CAS: 2108810-86-0) is an indole derivative characterized by an isopropyl substituent at the 1-position of the indole ring and an acetic acid group linked via an oxygen atom at the 4-position. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The structure (SMILES: CC(C)n1ccc2c(OCC(=O)O)cccc21) suggests moderate lipophilicity due to the isopropyl group and hydrophilic properties from the carboxylic acid moiety.
Properties
IUPAC Name |
2-(1-propan-2-ylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)14-7-6-10-11(14)4-3-5-12(10)17-8-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLYPRHQPRXXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid typically involves the reaction of 1-isopropyl-1H-indole-4-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the indole and the acetic acid moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Antidepressant Properties
Research indicates that derivatives of indole compounds, including [(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid, exhibit potential as antidepressants. These compounds may modulate monoamine reuptake mechanisms, making them candidates for treating mood disorders such as major depressive disorder (MDD) and generalized anxiety disorder (GAD) .
Treatment of Vasomotor Symptoms
The compound has been investigated for its efficacy in alleviating vasomotor symptoms (VMS), commonly experienced during menopause. It is believed to act on the central nervous system to alleviate symptoms associated with hormonal fluctuations .
Neuroprotective Effects
Studies have shown that indole derivatives can have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The antioxidative properties of these compounds help in mitigating oxidative stress in neuronal cells .
Enzyme Activity Detection
This compound and its derivatives serve as chromogenic substrates for enzyme activity detection in histochemistry and biochemistry. These compounds are particularly useful in identifying enzyme activities in various biological assays .
Synthesis of Biologically Active Molecules
This compound can be employed as a building block in the synthesis of other biologically active molecules, facilitating the development of new drugs with enhanced therapeutic profiles .
Development of Functional Materials
Recent advancements have shown that this compound can be incorporated into polymers to create functional materials with specific properties, such as enhanced thermal stability or electrical conductivity . This opens avenues for its use in electronic devices and sensors.
Case Studies
Mechanism of Action
The mechanism of action of [(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the functional groups attached to the indole ring and the overall structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
- Substituent on Indole Nitrogen : Alkyl groups (methyl, isopropyl, 3-methylbutyl) influence steric bulk and lipophilicity.
- Position of Acetic Acid Group: Substitution at 3- vs.
- Carboxylic Acid Chain Length: Propanoic/butanoic acids vs. acetic acid alter solubility and molecular interactions.
Structural Analogs and Comparative Data
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (Indole N) | Acid Chain |
|---|---|---|---|---|---|
| [(1-Isopropyl-1H-Indol-4-Yl)Oxy]Acetic Acid | 2108810-86-0 | C₁₃H₁₅NO₃ | 233.26 | Isopropyl | Acetic acid (C2) |
| [(1-Methyl-1H-Indol-4-Yl)Oxy]Acetic Acid | 1093759-63-7 | C₁₁H₁₁NO₃ | 205.22 | Methyl | Acetic acid (C2) |
| {[1-(3-Methylbutyl)-1H-Indol-4-Yl]Oxy}Acetic Acid | 2108552-40-3 | C₁₅H₁₉NO₃ | 261.32 | 3-Methylbutyl | Acetic acid (C2) |
| 4-(1-Isopropyl-1H-Indol-3-Yl)Butanoic Acid | 1283103-86-5 | C₁₅H₁₉NO₂ | 245.32 | Isopropyl | Butanoic acid (C4) |
| 3-(1-Isopropyl-1H-Indol-3-Yl)Propanoic Acid | 1284954-96-6 | C₁₄H₁₇NO₂ | 231.29 | Isopropyl | Propanoic acid (C3) |
Key Observations:
Substituent Effects :
- The isopropyl group in the target compound increases steric hindrance and lipophilicity compared to the methyl group in [(1-Methyl-1H-Indol-4-Yl)Oxy]Acetic Acid.
- The 3-methylbutyl group in {[1-(3-Methylbutyl)-1H-Indol-4-Yl]Oxy}Acetic Acid further enhances lipophilicity and may reduce solubility in aqueous media .
Positional Isomerism: Substitution at the 4-position (target compound) vs. 3-position (e.g., 4-(1-Isopropyl-1H-Indol-3-Yl)Butanoic Acid) alters electronic effects.
Acid Chain Length: Butanoic acid (C4) and propanoic acid (C3) chains in analogs increase molecular weight and may enhance binding to hydrophobic targets compared to acetic acid (C2) .
Functional Group Interactions
- Carboxylic Acid Group : Present in all analogs, enabling hydrogen bonding and salt formation. The shorter acetic acid chain (C2) in the target compound may improve solubility in polar solvents compared to longer chains.
Implications of Structural Differences
- Drug Design : The isopropyl group may improve membrane permeability in bioactive compounds, while the acetic acid moiety could facilitate interactions with charged residues in enzymes or receptors.
- Synthetic Applications : The 4-position substitution may favor regioselective reactions in indole chemistry, such as electrophilic substitution or cross-coupling .
Biological Activity
[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an indole ring, which is known for its diverse biological activities. The compound can be characterized by its ability to interact with various biological targets, influencing cellular processes.
Research indicates that this compound may exert its effects through several mechanisms:
- PGC-1α Modulation : It has been shown to influence the activity of PGC-1α, a key regulator in glucose metabolism. By modulating PGC-1α activity, the compound can potentially reduce gluconeogenesis and improve insulin sensitivity, making it a candidate for managing diabetes .
- Antioxidant Properties : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its therapeutic effects against various diseases .
- Anticancer Activity : Preliminary studies suggest that derivatives of indole compounds, including this compound, may possess anticancer properties by targeting specific enzymes involved in cancer cell proliferation .
Biological Activity Data Table
The following table summarizes the biological activities associated with this compound based on current research findings:
Case Studies
Several studies have highlighted the potential applications of this compound in clinical settings:
Case Study 1: Diabetes Management
In a study involving diabetic mice, treatment with this compound analogs resulted in significant reductions in fasting blood glucose levels. The mechanism was linked to the inhibition of PGC-1α activity, leading to decreased glucose production from the liver .
Case Study 2: Cancer Research
Research exploring the anticancer properties of indole derivatives found that this compound showed promise in inhibiting tumor growth in vitro. The compound's ability to interfere with critical enzymes involved in cell proliferation was noted as a key factor in its anticancer efficacy .
Q & A
Q. Q. Why do enzymatic inhibition assays show variability in IC values?
- Methodological Answer :
- Assay standardization : Use positive controls (e.g., known inhibitors) and consistent enzyme batches.
- Substrate kinetics : Perform Michaelis-Menten analysis to rule out non-competitive inhibition artifacts.
- Statistical rigor : Report IC with 95% confidence intervals from triplicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
